(E)-tert-Butyl 3-(pyridin-2-yl)acrylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (E)-3-pyridin-2-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)15-11(14)8-7-10-6-4-5-9-13-10/h4-9H,1-3H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSFUBIWTCVJEH-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Transformations of the Acrylate Moiety:
Michael Addition: The electron-deficient α,β-unsaturated ester system is an excellent Michael acceptor. It can react with a wide range of nucleophiles (e.g., amines, thiols, carbanions) to introduce functionality at the β-position. For example, pyridine (B92270) acrylates and acrylamides are used as cross-linkers for hydrogels via aza-Michael or thio-Michael addition reactions.
Ester Group Modification: The tert-butyl ester can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid, (E)-3-(pyridin-2-yl)acrylic acid. This acid can then be converted into other esters, amides, or functional groups.
Reduction: The carbon-carbon double bond can be selectively reduced, for instance, through catalytic hydrogenation, to yield tert-butyl 3-(pyridin-2-yl)propanoate.
Modification of the Pyridine Ring:
N-Alkylation/N-Oxidation: The lone pair of electrons on the pyridine (B92270) nitrogen can be alkylated to form pyridinium (B92312) salts. These salts exhibit altered reactivity and physical properties. N-oxidation is another common transformation for pyridines.
Cross-Coupling Reactions: While direct functionalization of the C-H bonds is challenging, the pyridine ring can be pre-functionalized (e.g., halogenated) to enable participation in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of various aryl, alkyl, or alkynyl groups.
Use in Multicomponent Reactions:the Reactive Nature of the Acrylate System Makes It a Suitable Component for Multicomponent Reactions Mcrs , Which Allow for the Rapid Assembly of Molecular Complexity from Three or More Starting Materials in a Single Synthetic Operation.
The combination of these strategies allows (E)-tert-Butyl 3-(pyridin-2-yl)acrylate to serve as a versatile platform for synthesizing a diverse array of complex molecules and functional materials. researchgate.netnih.gov
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Building Block in Multi-Step Organic Synthesis
The chemical architecture of (E)-tert-Butyl 3-(pyridin-2-yl)acrylate makes it a valuable intermediate in the construction of more complex molecular frameworks. The presence of multiple reactive sites—the pyridine (B92270) nitrogen, the electron-deficient double bond, and the ester group—allows for a wide range of synthetic manipulations.
Precursor for Diverse Heterocyclic Scaffolds
The pyridine nucleus is a fundamental component of many natural products, pharmaceuticals, and functional materials. rsc.org this compound serves as a versatile starting material for creating more elaborate heterocyclic systems. The conjugated acrylate (B77674) moiety can participate in various cycloaddition and conjugate addition reactions. For instance, Michael addition of nucleophiles to the β-carbon of the acrylate system is a common strategy to introduce new substituents, which can then be used in subsequent cyclization reactions to form novel saturated or unsaturated heterocyclic rings.
Furthermore, the pyridine ring itself can be the basis for constructing fused ring systems. The synthesis of hybrid molecules containing pyridine, indole, triazole, and sulfonamide moieties has been demonstrated using multi-component reactions, highlighting the utility of pyridine derivatives in generating complex heterocyclic structures. rsc.org The reactivity of the acrylate portion allows for its transformation into different functional groups, which can then react with substituents on the pyridine ring or with external reagents to build new rings, leading to compounds such as indolizine (B1195054) or quinolizine derivatives.
Intermediate in the Synthesis of Complex Organic Molecules
In multi-step synthesis, this compound can be employed as a key intermediate. Its synthesis is often achieved through methods like the Horner-Wadsworth-Emmons olefination, which allows for the stereoselective formation of the (E)-alkene. chemicalbook.com Once formed, this intermediate can undergo a variety of transformations.
The tert-butyl ester group serves as a protecting group for the carboxylic acid. It is stable under many reaction conditions but can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal the acrylic acid. cmu.edu This unmasked functionality can then be used for amide bond formation or other derivatizations, integrating the pyridinyl-acrylate fragment into a larger target molecule. The strategic use of this compound allows for the sequential introduction of complexity, building upon the pyridinyl-acrylate core to achieve the synthesis of intricate organic structures.
Development of Functional Materials and Polymers
The unique electronic and coordination properties of the pyridine moiety make it an attractive component for functional materials and polymers. Pyridine-containing polymers are noted for their pH-responsiveness, antimicrobial effects, and metal-coordinating abilities. digitellinc.comacs.orgtaylorfrancis.com
Monomer in Polymerization Studies, including radical polymerization and Atom Transfer Radical Polymerization (ATRP) of related pyridine acrylates
This compound is a potential monomer for creating advanced polymers. The acrylate group is amenable to various polymerization techniques, most notably radical polymerization. youtube.comresearchgate.net
Radical Polymerization: Conventional free-radical polymerization can be used to synthesize polymers from acrylate monomers. tu-clausthal.de However, achieving well-defined polymers with controlled molecular weight and low dispersity can be challenging with this method. youtube.com
Atom Transfer Radical Polymerization (ATRP): ATRP is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. wikipedia.orgresearchgate.net The polymerization of monomers containing pyridine groups, such as vinylpyridines, via ATRP has been extensively studied. researchgate.netacs.org A significant challenge in the ATRP of pyridine-containing monomers is the potential for the Lewis basic pyridine nitrogen to coordinate to the copper catalyst, which can slow down or even inhibit the polymerization. researchgate.netcmu.edu
To overcome this, polymerization conditions must be carefully optimized, for instance by using more strongly binding ligands for the copper catalyst or by selecting appropriate solvents. cmu.edu Studies on the ATRP of mixtures of 2-vinylpyridine (B74390) and tert-butyl acrylate have been conducted, providing insight into the copolymerization behavior of these monomer types. researchgate.net The resulting polymers, containing both pyridine and tert-butyl acrylate units, can be hydrolyzed to produce amphiphilic block copolymers, which have applications in creating complex nanostructured materials. cmu.edu The polymerization of this compound via ATRP would similarly yield well-defined polymers whose pyridine units could be used for post-polymerization modification, metal coordination, or to impart pH-responsiveness.
| Monomer(s) | Catalyst/Ligand | Solvent | Temperature (°C) | Polydispersity (Mw/Mn) | Reference |
|---|---|---|---|---|---|
| n-Butyl Acrylate | CuBr/dNbpy | Benzene | 80 | ~1.1 | cmu.edu |
| 4-Vinylpyridine | CuCl₂/Me₆-TREN | N,N-Dimethylformamide | Not specified | Controlled | researchgate.net |
| Methyl Methacrylate (MMA) | CuBr/bpy | Pyridine (25 vol%) | 100 | 1.2-1.4 | cmu.edu |
| tert-Butyl Acrylate (tBA) | CuBr/PMDETA | Not specified (Bulk) | Not specified | Controlled | cmu.edu |
Ligand Design in Catalysis, focusing on pyridine-chelated and N-heterocyclic carbene ligands
The design of ligands is crucial for tuning the activity and selectivity of metal catalysts. mdpi.com The structure of this compound provides a scaffold for developing specialized ligands for catalysis.
Pyridine-Chelated Ligands: The pyridine nitrogen atom is an excellent coordination site for transition metals. By modifying the acrylate portion of the molecule, it is possible to create bidentate or polydentate ligands. For example, reduction of the double bond and conversion of the ester to an amide or phosphine (B1218219) group could yield P,N or N,N-type chelating ligands. Pyridine-containing chelates are important in various catalytic reactions. mdpi.comnih.govresearchgate.net For instance, nickel complexes featuring pyridine-chelated ligands have been developed for the synthesis of acrylates from ethylene (B1197577) and CO₂. mdpi.comresearchgate.net
N-Heterocyclic Carbene (NHC) Ligands: N-Heterocyclic carbenes are a class of powerful ligands in organometallic chemistry and catalysis, valued for their strong σ-donating properties. sigmaaldrich.com Pyridine-derived NHC ligands combine the strong metal-carbon bond of the NHC with the coordinating ability of the pyridine ring, creating robust and tunable C,N-bidentate ligands. acs.orgnih.gov These have been used in iridium-catalyzed asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions. acs.orgnih.gov this compound could serve as a starting material for such ligands. The synthesis would involve building the imidazolium (B1220033) or related azolium ring, which is the precursor to the NHC, using the pyridine ring as an anchor. The acrylate tail could be modified to fine-tune the steric and electronic properties of the final ligand.
Contributions to Sustainable Chemistry Methodologies, such as carbon capture and utilization in acrylate synthesis
A major goal of green chemistry is the use of renewable feedstocks and the development of atom-economical reactions. Carbon Capture and Utilization (CCU) is an emerging strategy that treats carbon dioxide not as a waste product but as a valuable C1 building block for chemical synthesis. idtechex.combusinesschemistry.orgresearchgate.net
The synthesis of acrylates from CO₂ and ethylene is a highly attractive but challenging reaction that could provide a more sustainable alternative to the conventional process based on propylene (B89431) oxidation. researchgate.netcas.cn This transformation is typically mediated by transition metal complexes, and significant research has focused on developing effective catalysts. researchgate.net
Recent breakthroughs have shown that nickel(II) complexes bearing pyridine-chelated N-heterocyclic carbene (NHC) ligands are active catalysts for the synthesis of acrylates from ethylene and CO₂. mdpi.comresearchgate.net In these systems, the pyridine moiety is part of a rigid, bidentate ligand that stabilizes the nickel center and promotes the catalytic cycle. While this compound is a product type rather than a direct precursor in this context, the research highlights the critical role of the pyridine structural motif in catalysts designed for sustainable acrylate synthesis via CO₂ utilization. The development of such catalysts is a key contribution to sustainable chemistry, and the principles learned can inform the design of new ligands derived from pyridine acrylates.
| Catalyst Precursor | Additive | Acrylate Yield (%) | Turnover Number (TON) |
|---|---|---|---|
| py-ImPyNi(II)Cl₂ (8a) | None | 108 | 1 |
| py-ImPyNi(II)Cl₂ (8a) | PCy₃ | 845 | 8 |
| py-ImPyNi(II)Cl₂ (8b) | None | 70 | 0.7 |
| py-ImPyNi(II)Cl₂ (8c) | None | 60 | 0.6 |
Spectroscopic and Computational Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of (E)-tert-Butyl 3-(pyridin-2-yl)acrylate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), detailed information about the chemical environment, connectivity, and stereochemistry of the molecule can be obtained.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Techniques
One-dimensional NMR provides fundamental information about the structure of this compound.
Proton (¹H) NMR: The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by distinct signals for the protons on the pyridine (B92270) ring, the vinylic protons of the acrylate (B77674) moiety, and the highly shielded protons of the tert-butyl group. The large coupling constant (typically around 16 Hz) between the two vinylic protons is a definitive indicator of the (E)- or trans-configuration of the double bond.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule. This includes carbons of the pyridine ring, the olefinic carbons, the carbonyl carbon of the ester, and the carbons of the tert-butyl group. While direct experimental data for this specific compound is not widely published in peer-reviewed literature, expected chemical shifts can be inferred from similar structures reported in scientific publications. For instance, analysis of related pyridinyl acrylates and tert-butyl acrylate esters provides a strong basis for predicting the spectral features. rsc.orgrsc.org
Predicted NMR Data for this compound: The following table is predictive, based on typical values for the constituent functional groups and data from analogous compounds.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Pyridine | ~8.6 | d | ~4.5 | H6 |
| Pyridine | ~7.7 | td | ~7.7, 1.8 | H4 |
| Pyridine | ~7.4 | d | ~7.8 | H3 |
| Pyridine | ~7.2 | ddd | ~7.5, 4.8, 1.1 | H5 |
| Vinylic | ~7.6 | d | ~16.0 | Py-CH= |
| Vinylic | ~6.5 | d | ~16.0 | =CH-COO |
| tert-Butyl | ~1.5 | s | - | -C(CH₃)₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl | ~166 | C=O |
| Pyridine | ~153 | C2 (ipso) |
| Pyridine | ~150 | C6 |
| Vinylic | ~144 | Py-CH= |
| Pyridine | ~137 | C4 |
| Pyridine | ~124 | C5 |
| Pyridine | ~123 | C3 |
| Vinylic | ~122 | =CH-COO |
| tert-Butyl | ~81 | -C(CH₃)₃ |
| tert-Butyl | ~28 | -C(CH₃)₃ |
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show correlations between adjacent protons on the pyridine ring (e.g., H3-H4, H4-H5, H5-H6) and, crucially, between the two vinylic protons, confirming their direct coupling.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs. iupac.org This is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For example, the signal for the C6 proton would correlate with the C6 carbon signal, and the vinylic proton signals would correlate with their respective vinylic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (over two to three bonds). researchgate.net It is instrumental in piecing together the molecular skeleton. Key HMBC correlations would be observed from the vinylic protons to the pyridine ring carbons and the ester carbonyl carbon, and from the tert-butyl protons to the quaternary carbon and the carbonyl carbon, solidifying the connection between the ester and the acrylate backbone.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. For this compound, a NOESY experiment could confirm the (E)-geometry by showing a spatial correlation between the pyridine H3 proton and the vinylic proton adjacent to the ester group.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). By comparing the precise measured mass of the molecular ion (e.g., [M+H]⁺) with the calculated mass for the proposed formula, C₁₂H₁₅NO₂, the molecular formula can be unequivocally confirmed.
HRMS Data Table: The data presented is based on the theoretical calculation for the specified molecular formula.
| Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) |
| C₁₂H₁₅NO₂ | [M+H]⁺ | 206.1176 | Typically within 5 ppm |
| C₁₂H₁₅NO₂ | [M+Na]⁺ | 228.0995 | Typically within 5 ppm |
Data from related compounds, such as (E)-methyl 3-(pyridin-3-yl)acrylate, demonstrates the utility of this method in confirming molecular formulas in this class of compounds. rsc.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. researchgate.net
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features. Analysis of the spectra of constituent parts like tert-butyl acrylate and pyridine derivatives allows for the assignment of these bands. nist.govspectroscopyonline.comsemanticscholar.orgresearchgate.net
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3100 | C-H Stretch | Aromatic (Pyridine) & Vinylic |
| ~2980 | C-H Stretch | Aliphatic (tert-Butyl) |
| ~1715 | C=O Stretch | α,β-Unsaturated Ester |
| ~1640 | C=C Stretch | Vinylic |
| ~1590, 1570, 1470 | C=C, C=N Stretch | Pyridine Ring |
| ~1250, 1150 | C-O Stretch | Ester |
| ~980 | C-H Bend (out-of-plane) | trans-Disubstituted Alkene |
The strong carbonyl (C=O) stretch around 1715 cm⁻¹ is a prominent feature of the ester group, while the band near 980 cm⁻¹ is characteristic of the out-of-plane C-H bending of the (E)-configured double bond, further confirming its stereochemistry.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, revealing precise bond lengths, bond angles, and intermolecular interactions.
While crystal structures for numerous related compounds, including other pyridine derivatives and tert-butyl esters, have been reported, a specific structure for this compound is not currently available in open-access crystallographic databases. researchgate.netnih.govresearchgate.netnsf.gov If a suitable single crystal were obtained, this technique would provide:
Unambiguous confirmation of the (E)-stereochemistry of the alkene.
Precise measurements of all bond lengths and angles.
Information on the conformation of the molecule, such as the dihedral angle between the pyridine ring and the acrylate plane.
Details of the crystal packing , including any hydrogen bonding or π-stacking interactions that influence the solid-state architecture.
Computational Chemistry Approaches
Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers powerful tools to predict and understand the properties of this compound at a molecular level. researchgate.net These theoretical calculations complement experimental data and provide insights into electronic structure and reactivity that are otherwise difficult to obtain.
Common computational approaches for molecules like this include:
Geometry Optimization: Calculating the lowest energy, most stable three-dimensional structure of the molecule. This can predict bond lengths and angles that can be compared with experimental data if available.
Frequency Calculations: Simulating the vibrational modes of the molecule, which can be used to predict the IR spectrum and aid in the assignment of experimental bands.
NMR Chemical Shift Prediction: Calculating the expected ¹H and ¹³C NMR chemical shifts, which can be a valuable aid in assigning complex experimental spectra. researchgate.net
Frontier Molecular Orbital (FMO) Analysis: DFT calculations can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic excitation properties. For pyridinyl acrylates, the HOMO is typically located on the pyridine ring and the electron-rich part of the acrylate, while the LUMO is often distributed over the electron-deficient acrylate system. This analysis is crucial for understanding the molecule's potential role in electronic applications and its chemical reactivity. nih.gov
These computational studies provide a detailed picture of the electronic landscape of the molecule, which is fundamental to understanding its behavior in various chemical environments.
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and, consequently, its geometry and other properties. acs.org For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement (molecular conformation).
The initial step involves a conformational analysis to identify the global minimum on the potential energy surface. This is particularly important due to the rotational freedom around the single bonds connecting the pyridine ring, the acrylate moiety, and the tert-butyl group. Studies on similar molecules, such as butyl acrylate, have shown that different conformations (like s-cis and s-trans) can have distinct energies, with the most stable form being planar. researchgate.net For this compound, the planarity of the pyridinyl-acrylate system would be a key factor in its electronic conjugation.
The electronic properties, such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are critical descriptors of a molecule's stability and reactivity. arxiv.org The HOMO is typically localized on the more electron-rich parts of the molecule, in this case, expected to be distributed across the pyridine ring and the acrylate double bond. The LUMO, conversely, represents the region most susceptible to nucleophilic attack. The energy gap between these frontier orbitals provides an indication of the molecule's chemical reactivity and its electronic transition properties. tandfonline.com
Table 1: Predicted Electronic Properties from DFT Calculations (Note: These are hypothetical values for illustrative purposes, as specific literature data for this compound is not available. The values are based on typical ranges observed for similar organic molecules.)
| Parameter | Predicted Value | Significance |
| Total Energy | -X.XXXX Hartree | Indicates the overall stability of the molecule. |
| HOMO Energy | -6.5 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -1.8 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Correlates with chemical reactivity and electronic excitation energy. |
| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |
Prediction of Spectroscopic Parameters and Chemical Reactivity
A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can be invaluable for the identification and characterization of new compounds. By calculating the vibrational frequencies and the nuclear magnetic shielding tensors, it is possible to generate theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.
Recent advancements in machine learning and computational methods have significantly improved the accuracy of predicting IR and NMR spectra from 3D molecular structures. arxiv.orgnih.govarxiv.org For this compound, DFT calculations can predict the characteristic vibrational modes. For instance, the C=O stretching frequency of the ester group, the C=C stretching of the acrylate, and various vibrations associated with the pyridine ring would be identified. These predicted spectra can then be compared with experimental data to confirm the compound's structure.
Chemical reactivity can also be predicted using descriptors derived from DFT calculations. Parameters such as global hardness, softness, electrophilicity, and nucleophilicity can be calculated from the HOMO and LUMO energies. dnu.dp.ua These descriptors help in understanding how the molecule will interact with other reagents. For example, the presence of the electron-withdrawing pyridine ring is expected to influence the reactivity of the acrylate double bond.
Table 2: Predicted Spectroscopic Data (Note: These are hypothetical values for illustrative purposes based on typical functional group absorptions and shifts.)
| Spectroscopic Technique | Predicted Key Signals |
| ¹H NMR | Chemical shifts for pyridyl protons (δ 7.0-8.5 ppm), vinylic protons (δ 6.0-7.5 ppm), and tert-butyl protons (δ 1.5 ppm). |
| ¹³C NMR | Resonances for carbonyl carbon (δ ~165 ppm), pyridyl carbons (δ 120-150 ppm), vinylic carbons (δ 120-140 ppm), and tert-butyl carbons (δ ~28, 80 ppm). |
| FT-IR | C=O stretch (~1710 cm⁻¹), C=C stretch (~1640 cm⁻¹), C-N and C=C ring stretches (1400-1600 cm⁻¹), C-O stretch (~1250 cm⁻¹). |
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. mdpi.com For this compound, this could involve studying its behavior in various reactions, such as polymerization, cycloadditions, or nucleophilic additions.
For instance, in a potential polymerization reaction, DFT could be used to model the initiation, propagation, and termination steps. ugent.be The activation energies for the addition of a radical or an anion to the acrylate double bond could be calculated to understand the polymerization kinetics. The influence of the pyridinyl and tert-butyl groups on the stereochemistry and regiochemistry of the polymerization could also be explored.
In another example, the mechanism of a [2+2] photocycloaddition, a common reaction for acrylates, could be elucidated. dnu.dp.ua Computational modeling can identify the transition states and intermediates involved, helping to predict the stereochemical outcome of the reaction. Studies on similar heteroaryl acrylates have shown that the reaction proceeds through a biradical transition state, and the stability of different conformations influences the final product distribution. dnu.dp.ua
Future Perspectives and Emerging Research Directions for E Tert Butyl 3 Pyridin 2 Yl Acrylate
Exploration of Novel Catalytic Transformations and Reaction Pathways
The reactivity of the α,β-unsaturated system in conjunction with the pyridine (B92270) moiety in (E)-tert-butyl 3-(pyridin-2-yl)acrylate opens avenues for a multitude of catalytic transformations. Research is moving beyond established reactions to explore novel pathways that can generate complex molecular scaffolds.
One promising area is the use of advanced transition-metal catalysis. For instance, Rh(III)-catalyzed reactions, which have been successfully employed for the regioselective synthesis of pyridines from α,β-unsaturated oxime esters and alkenes, could be adapted for novel transformations involving the acrylate (B77674) backbone. nih.govacs.orgnih.gov Such methods could lead to the construction of polysubstituted pyridine derivatives with high efficiency and selectivity. acs.org Another emerging field is electrosynthesis, which offers a mild and efficient alternative for hydropyridylation of α,β-unsaturated esters without the need for transition metal catalysts or chemical reductants. acs.org The application of electrochemical methods to this compound could provide access to a range of reduced pyridine derivatives under ambient conditions. acs.org
Furthermore, the development of photocatalytic C(sp³)–H bond additions to α-substituted acrylates presents another frontier. acs.org Adapting this methodology could enable the direct functionalization of aliphatic C-H bonds and their addition across the double bond of this compound, offering a direct route to complex, stereogenic ester products. acs.org
Table 1: Emerging Catalytic Strategies for Pyridine and Acrylate Derivatives
| Catalytic Strategy | Potential Transformation | Key Advantages | Relevant Research |
|---|---|---|---|
| Rhodium(III) Catalysis | Synthesis of complex pyridines | High regioselectivity and efficiency | Coupling of α,β-unsaturated oximes with alkenes. nih.govacs.orgnih.gov |
| Electrochemistry | Hydropyridylation of α,β-unsaturated esters | Mild, transition-metal-free conditions | Electroreduction of cyanopyridines. acs.org |
| Photocatalysis | Asymmetric C(sp³)–H bond addition | Direct functionalization of inert C-H bonds | Radical/ionic relay process for α-stereogenic esters. acs.org |
Integration into Flow Chemistry Methodologies for Enhanced Efficiency
The transition from batch to continuous flow processing represents a significant step forward in chemical manufacturing, offering improved safety, scalability, and efficiency. acs.orgwiley-vch.de The synthesis and subsequent transformations of this compound are well-suited for integration into flow chemistry methodologies.
Continuous flow processes have been effectively demonstrated for the synthesis of acrylate monomers, minimizing side-product formation and facilitating the handling of reaction slurries. rsc.org These techniques allow for on-demand production in a reliable and energy-efficient manner. rsc.org Applying this to the production of this compound could streamline its synthesis, providing better control over reaction parameters and higher throughput. google.comgoogle.com
Furthermore, subsequent reactions of the pyridine ring, such as N-oxidation, can be significantly enhanced using flow reactors. A packed-bed microreactor with a suitable catalyst can achieve high yields of pyridine N-oxides in much shorter reaction times compared to batch processes, and the catalyst can be used continuously for extended periods. organic-chemistry.org The implementation of flow chemistry for the polymerization of acrylate derivatives has also been shown to provide excellent control over polymer characteristics and is relevant for industrial-scale production. acs.orgrsc.org
Advanced Applications in Supramolecular Chemistry and Nanomaterials
The structural features of this compound make it an attractive candidate for the construction of supramolecular assemblies and advanced nanomaterials. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring can participate in π–π stacking interactions.
Studies on similar molecules, like (E)-3-(pyridin-4-yl)acrylic acid, have shown that strong O—H···N interactions can direct the formation of ordered chains in the solid state, which are further assembled into 2D and 3D structures through weaker interactions. researchgate.net The pyridine and acrylate moieties within this compound could be similarly exploited to create well-defined supramolecular architectures. These self-assembly properties are crucial for applications in crystal engineering and the design of functional materials.
There is also significant potential in creating polymers and hydrogels. Pyridine-containing acrylates have been synthesized and used as versatile cross-linkers for creating tunable hydrogels. researchgate.net By polymerizing or co-polymerizing this compound, novel materials with specific thermal, mechanical, and responsive properties could be developed. For instance, polymers containing pyridine moieties are of interest due to the nucleophilic nitrogen atom, which allows for reactions like protonation and metal complexation, leading to applications as polyelectrolytes, separating membranes, and more. researchgate.net The self-assembly of such functional polymers can lead to the formation of nanostructured materials with applications in electronics and photonics. acs.orgnih.gov
Development of Chiral Derivatives for Asymmetric Catalysis
Asymmetric catalysis is a cornerstone of modern organic chemistry, and the development of new chiral ligands and catalysts is a continuous pursuit. The scaffold of this compound is an ideal starting point for the design of novel chiral molecules for use in asymmetric transformations.
By introducing chirality either into the ester group or by functionalizing the pyridine ring, new chiral ligands can be synthesized. An emerging strategy involves the use of helically chiral polymers. For example, poly(methacrylate)s with pendant pyridyl N-oxide groups have been shown to act as effective macromolecular organocatalysts in asymmetric allylation reactions. acs.org This suggests that chiral polymers derived from this compound could find applications in organocatalysis.
Furthermore, recent advances have demonstrated the first enantioselective, organocatalytic 1,4-addition of pyridinyl acetates to electrophilic alkenes, producing products with three contiguous stereocenters. chemrxiv.org This highlights the potential of using chiral derivatives of this compound as either substrates or catalysts in stereoselective reactions. The development of catalytic asymmetric methods to synthesize atropisomeric heterocycles, mediated by chiral Brønsted acids, also opens up possibilities for creating axially chiral catalysts based on the pyridine-acrylate structure. nih.gov
Table 2: Approaches to Chiral Derivatives and Asymmetric Catalysis
| Approach | Description | Potential Application | Relevant Research |
|---|---|---|---|
| Helically Chiral Polymers | Polymerization of monomers to form a stable helical conformation with chiral catalytic sites. | Macromolecular organocatalysts for asymmetric allylations. | Pyridyl N-oxide substituted poly(methacrylate)s. acs.org |
| Organocatalytic Addition | Use of chiral organocatalysts to control the stereoselective addition to or from a pyridinyl scaffold. | Synthesis of complex molecules with multiple stereocenters. | 1,4-addition of 4-azaarenyl acetates. chemrxiv.org |
| Atroposelective Synthesis | Catalytic asymmetric synthesis of molecules with axial chirality using chiral acids. | Creation of novel, sterically hindered chiral ligands and catalysts. | Asymmetric cyclodehydration to form atropisomeric triazoles. nih.gov |
Computational Design and Discovery of New Reactions and Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), and in silico screening are becoming indispensable tools for modern chemical research. These methods can accelerate the discovery of new reactions and the design of novel derivatives by predicting their properties and reactivity, thus reducing the need for extensive empirical experimentation.
DFT calculations can be employed to study the electronic structure, stability, and reaction mechanisms involving this compound. For instance, DFT has been used to investigate the molecular structure and spectroscopic properties of bioactive pyridine derivatives nih.gov and to understand the regioselectivity of photochemical dimerization of similar acrylate compounds. researchgate.net Applying these computational approaches can provide deep insights into potential reaction pathways, such as cycloadditions or polymerization, and help in designing experiments more effectively.
Moreover, in silico screening and machine learning are powerful approaches for identifying molecules with desired properties from large chemical libraries. nih.gov These techniques could be used to screen virtual libraries of derivatives of this compound for specific biological activities or material properties. By building predictive models based on the structure of the parent compound, researchers can identify promising candidates for synthesis and testing, significantly speeding up the discovery process. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-tert-Butyl 3-(pyridin-2-yl)acrylate, and how can stereochemical purity be ensured?
- Methodological Answer : The Horner-Wadsworth-Emmons olefination reaction is a robust method for synthesizing (E)-configured acrylates. For example, methyl (E)-3-(pyridin-2-yl)acrylate was synthesized using this method in tetrahydrofuran/hexane under ice-cooling, yielding high stereoselectivity . Additionally, tert-butyl propiolate reactions with nucleophiles like methimazole, mediated by DABCO at low temperatures (-15°C), can achieve high E:Z isomer ratios (>30:1) by minimizing thermal equilibration .
Q. How should researchers characterize the structure and purity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., R factor = 0.052) is definitive for structural confirmation . Complementary techniques include:
- 1H NMR : To identify E/Z isomer ratios (e.g., distinct olefinic proton splitting patterns) .
- HPLC : For purity assessment and isomer separation .
- Mass spectrometry : Cross-referenced with databases like NIST for molecular ion validation .
Q. What storage conditions are critical for maintaining compound stability?
- Methodological Answer : Store sealed in dry conditions at room temperature to prevent hydrolysis of the tert-butyl ester. Avoid prolonged exposure to light or moisture, as acrylate derivatives are prone to degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress Z-isomer formation during synthesis?
- Methodological Answer : Kinetic control via low-temperature reactions (-15°C) with DABCO as a base minimizes Z-isomer formation by slowing equilibration. Solvent choice (e.g., THF/hexane) also influences steric effects and reaction rates . For scale-up, monitor reaction progress via inline HPLC to adjust parameters in real time .
Q. What strategies enable isotopic labeling (e.g., deuterium) for metabolic or mechanistic studies?
- Methodological Answer : Deuteration at the methyl or aryl positions can be achieved using deuterated reagents in Suzuki-Miyaura couplings or via directed C-H activation. For example, tert-butyl (E)-3-(2-ethyl-6-(methyl-d3)phenyl)acrylate was synthesized using deuterated methyl groups in a palladium-catalyzed coupling . Confirm isotopic incorporation via mass spectrometry and 2H NMR .
Q. How does the tert-butyl group influence steric and electronic properties in catalytic applications?
- Methodological Answer : The tert-butyl group introduces significant steric hindrance, which can:
- Suppress undesired side reactions : By shielding the acrylate β-carbon from nucleophilic attack .
- Modulate catalyst interactions : In asymmetric catalysis, bulky esters can enhance enantioselectivity by restricting transition-state geometries . Computational modeling (DFT) is recommended to predict steric effects on reactivity .
Q. How can structural modifications enhance biological activity or solubility?
- Methodological Answer :
- Pyridine ring substitutions : Introducing electron-withdrawing groups (e.g., -CN, -NO2) at the pyridine 3-position can enhance binding to biological targets .
- Ester replacement : Replacing tert-butyl with more hydrolytically stable groups (e.g., pivaloyloxymethyl) improves pharmacokinetics .
- Solubility optimization : Incorporate polar substituents (e.g., -OH, -NH2) while balancing log P values (target ~2–3 for membrane permeability) .
Data Contradictions and Validation
- Stereochemical Outcomes : While reports high E:Z ratios with DABCO, alternative methods (e.g., NaH-mediated reactions) may yield lower selectivity. Validate each protocol with NMR and HPLC .
- Isotopic Labeling Efficiency : shows >98% deuterium incorporation, but batch variability can occur. Always verify isotopic purity via MS/MS fragmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
